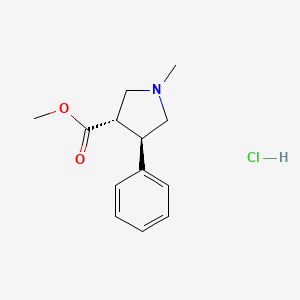
Methyl 2-chloro-6-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-6-sulfamoylbenzoate is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol It is a derivative of benzoic acid, featuring a chloro group at the 2-position and a sulfamoyl group at the 6-position, with a methyl ester functional group
科学的研究の応用
Methyl 2-chloro-6-sulfamoylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfamoyl group.
Safety and Hazards
Methyl 2-chloro-6-sulfamoylbenzoate has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-sulfamoylbenzoate can be synthesized through the reaction of 4-chloro-1,2-benzisothiazol-3-one-1,1-dioxide with methanol under reflux conditions while gassing with hydrogen chloride. The reaction typically proceeds for about 3 hours, followed by cooling, suction filtration, and drying to obtain the product . The yield can be improved by evaporating the filtrate under reduced pressure and triturating the residue with methyl tert-butyl ether, followed by renewed filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-chloro-6-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position can be substituted by nucleophiles under suitable conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, and acids or bases for hydrolysis reactions. The specific conditions for these reactions depend on the desired product and the reactivity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include substituted benzoates, carboxylic acids, and various derivatives depending on the reagents and conditions used.
作用機序
The mechanism of action of methyl 2-chloro-6-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro group and ester functional group also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Similar compounds to methyl 2-chloro-6-sulfamoylbenzoate include:
- Methyl 2-chloro-4-sulfamoylbenzoate
- Ethyl 2,4-dichloro-5-sulfamoylbenzoate
- Methyl 3-methyl-4-sulfamoylbenzoate
- Methyl 2,4-dichloro-5-sulfamoylbenzoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and sulfamoyl groups at specific positions on the benzoate ring allows for unique interactions with molecular targets, making it valuable in research and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-chloro-6-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)7-5(9)3-2-4-6(7)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYDQFHTHDZUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

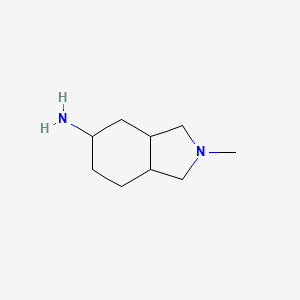
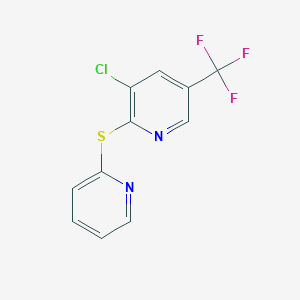

![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
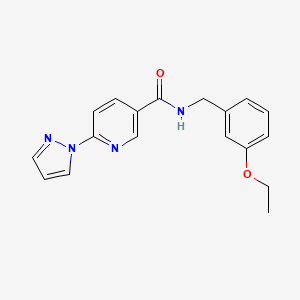
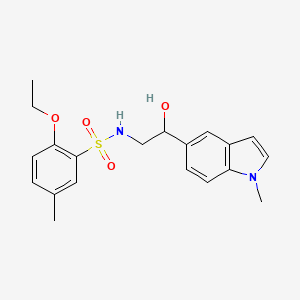
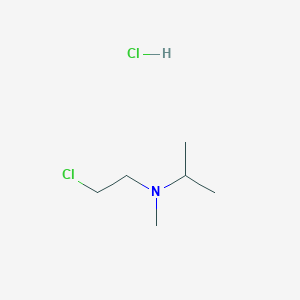
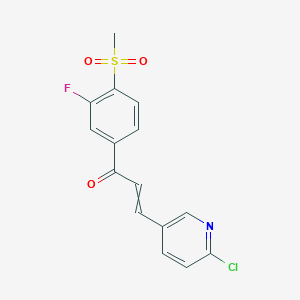
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
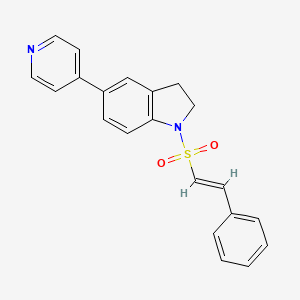
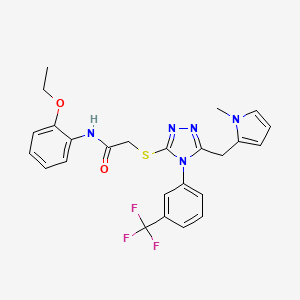
![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)
